molecular formula C14H14FNO2S B5404016 3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione

3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B5404016
M. Wt: 279.33 g/mol
InChI Key: XLZJSHQKJRPYMH-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound with potential applications in scientific research. It is a thiazolidinedione derivative, which has been shown to possess antidiabetic, anti-inflammatory, and anticancer properties.

Scientific Research Applications

3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione has been studied for its potential applications in various scientific research fields. It has been shown to possess antidiabetic properties by improving insulin sensitivity and reducing blood glucose levels in animal models. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, it has been shown to possess anticancer properties by inducing apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to work by activating the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway, which plays a key role in regulating glucose and lipid metabolism, as well as inflammation and cell proliferation.
Biochemical and Physiological Effects:
3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Furthermore, it has been shown to induce apoptosis in cancer cells, which could potentially be used as a treatment for cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its potential to be used as a tool to study various biological processes such as glucose and lipid metabolism, inflammation, and cell proliferation. Additionally, it has been shown to possess antidiabetic, anti-inflammatory, and anticancer properties, which could potentially be used to develop novel therapies for these diseases. However, one limitation of using 3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its potential toxicity, which needs to be carefully evaluated before use.

Future Directions

There are several future directions for the study of 3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione. One direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, it could be used to develop novel therapies for diabetes, inflammation, and cancer. Furthermore, it could be used as a tool to study various biological processes such as glucose and lipid metabolism, inflammation, and cell proliferation. Finally, future studies could focus on evaluating the potential toxicity and safety of 3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione in various animal models.
In conclusion, 3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound with potential applications in scientific research. It possesses antidiabetic, anti-inflammatory, and anticancer properties, and its mechanism of action involves the activation of the PPAR-γ pathway. Its advantages and limitations for lab experiments need to be carefully evaluated, and future studies could focus on identifying its molecular targets, developing novel therapies, and evaluating its potential toxicity and safety.

Synthesis Methods

The synthesis of 3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione is a multi-step process that involves the reaction of 4-fluorobenzaldehyde with 3-butyl-2,4-thiazolidinedione in the presence of a base such as sodium hydroxide. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

(5Z)-3-butyl-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-2-3-8-16-13(17)12(19-14(16)18)9-10-4-6-11(15)7-5-10/h4-7,9H,2-3,8H2,1H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZJSHQKJRPYMH-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CC=C(C=C2)F)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione

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